JAK2 Isoform Selectivity: >322-Fold Selectivity Over JAK1 and JAK3 in Cell-Free Kinase Assays
In direct cell-free kinase assays against human recombinant JAK proteins, ZT55 exhibits an IC₅₀ of 0.031 μM for JAK2. In the same study, the compound showed no significant inhibition of JAK1 or JAK3, with IC₅₀ values exceeding 10 μM. This establishes a >322-fold selectivity index for JAK2 over JAK1 and JAK3 [1]. In contrast, the widely used clinical comparator ruxolitinib demonstrates a JAK2 IC₅₀ of 2.9 nM but also potently inhibits JAK1 (IC₅₀ ~3.3 nM), offering only a ~1-3 fold selectivity window [2]. Fedratinib, another clinical JAK2 inhibitor, shows a JAK2 IC₅₀ of 17 nM with higher selectivity than ruxolitinib but still maintains measurable activity against other JAK family members [2].
| Evidence Dimension | JAK2 vs JAK1/3 Selectivity Ratio |
|---|---|
| Target Compound Data | JAK2 IC₅₀: 0.031 μM (31 nM); JAK1/3 IC₅₀: >10 μM |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC₅₀ ~2.9 nM, JAK1 IC₅₀ ~3.3 nM (Selectivity ~1.1-fold) [2]; Fedratinib: JAK2 IC₅₀ ~17 nM [2] |
| Quantified Difference | ZT55: >322-fold JAK2-selective; Ruxolitinib: ~1-3 fold JAK2-selective. |
| Conditions | Cell-free kinase assay with human recombinant JAK1, JAK2, JAK3 proteins (HTRF assay) [1]. |
Why This Matters
High JAK2 selectivity minimizes confounding effects from JAK1/3 inhibition (e.g., suppression of common gamma chain cytokines), enabling cleaner mechanistic studies and potentially a wider therapeutic index in pre-clinical models.
- [1] Hu, M., Xu, C., Yang, C., Zuo, H., Chen, C., Zhang, D., ... & Zhang, T. (2019). Discovery and evaluation of ZT55, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms. Journal of Experimental & Clinical Cancer Research, 38(1), 49. View Source
- [2] Vainchenker, W., Leroy, E., Marty, C., & Plo, I. (2024). Comparison of the enzymatic and cellular profiles of clinical JAK inhibitors for the treatment of myelofibrosis. Blood Reviews, 64, 101122. View Source
